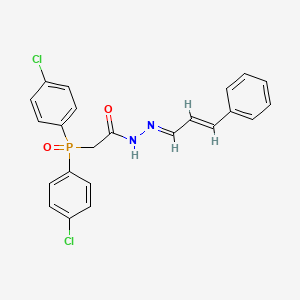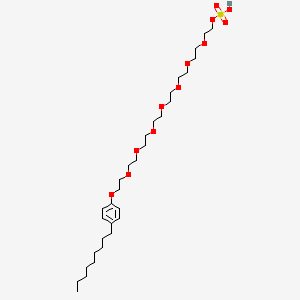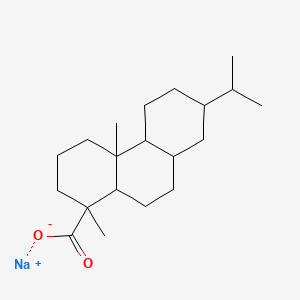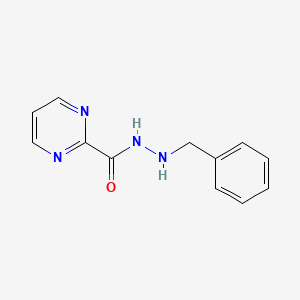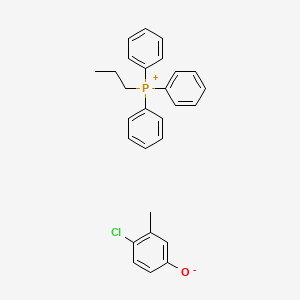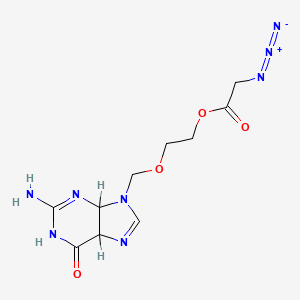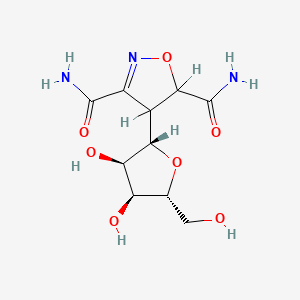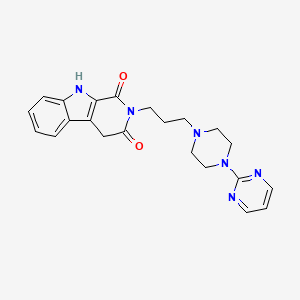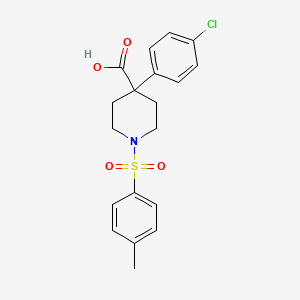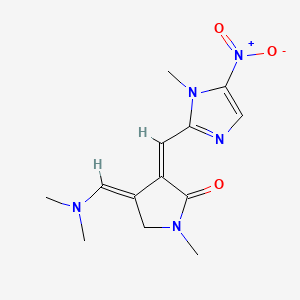
4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone is a complex organic compound that features a pyrrolidinone ring substituted with dimethylamino and nitroimidazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-pyrrolidinone with dimethylformamide dimethyl acetal to introduce the dimethylamino group. This is followed by the reaction with 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using hydrogenation techniques to convert the nitro group to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone involves its interaction with biological targets, such as enzymes or receptors. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects.
類似化合物との比較
Similar Compounds
- 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde
- 4-Dimethylaminobenzaldehyde
- 1-Methyl-2-pyrrolidinone
Uniqueness
The uniqueness of 4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone lies in its combination of functional groups, which provides a distinct reactivity profile
特性
CAS番号 |
141363-25-9 |
|---|---|
分子式 |
C13H17N5O3 |
分子量 |
291.31 g/mol |
IUPAC名 |
(3Z,4Z)-4-(dimethylaminomethylidene)-1-methyl-3-[(1-methyl-5-nitroimidazol-2-yl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C13H17N5O3/c1-15(2)7-9-8-16(3)13(19)10(9)5-11-14-6-12(17(11)4)18(20)21/h5-7H,8H2,1-4H3/b9-7+,10-5- |
InChIキー |
ZPTUGTFNXCFFEP-SMPWDPDNSA-N |
異性体SMILES |
CN1C/C(=C\N(C)C)/C(=C/C2=NC=C(N2C)[N+](=O)[O-])/C1=O |
正規SMILES |
CN1CC(=CN(C)C)C(=CC2=NC=C(N2C)[N+](=O)[O-])C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


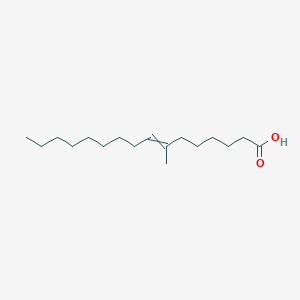
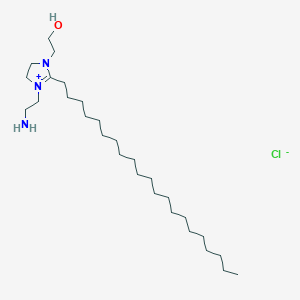
![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)

